molecular formula C25H19N3O3S B11643711 3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

3-methyl-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11643711
M. Wt: 441.5 g/mol
InChI Key: MDJFMKYQDBAESM-UHFFFAOYSA-N
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Description

1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole and benzofuran moiety. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. The benzoxazole moiety can be synthesized using 2-aminophenol as a precursor, reacting with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various conditions and catalysts . The benzofuran moiety can be synthesized through microwave-assisted synthesis, which is efficient and yields high purity products .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3, toluene, 110°C, 24 hours.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives of the benzoxazole and benzofuran moieties.

Mechanism of Action

The mechanism of action of 1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The benzoxazole and benzofuran moieties are known to interact with various enzymes and receptors, leading to their biological effects . These interactions can inhibit or activate specific pathways, resulting in antimicrobial, antifungal, or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(3-METHYL-1-BENZOFURAN-2-CARBONYL)THIOUREA is unique due to its combined benzoxazole and benzofuran moieties, which provide a broad spectrum of biological activities. This combination enhances its potential as a therapeutic agent compared to compounds with only one of these moieties.

Properties

Molecular Formula

C25H19N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

3-methyl-N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H19N3O3S/c1-14-10-11-21-19(12-14)27-24(31-21)16-6-5-7-17(13-16)26-25(32)28-23(29)22-15(2)18-8-3-4-9-20(18)30-22/h3-13H,1-2H3,(H2,26,28,29,32)

InChI Key

MDJFMKYQDBAESM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C

Origin of Product

United States

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